3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenylcarbamate group attached to a cyclohexyl ring, which is further substituted with a 2-chlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate can be achieved through a multi-step process. One common method involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This reaction forms cyclohexyl phenylcarbamate, which is then further reacted with 2-chlorobenzoyl chloride to introduce the 2-chlorobenzamido group .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the avoidance of highly toxic and corrosive reagents, such as phosgene, is preferred to ensure safer and more environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a component in specialized coatings and adhesives
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl phenylcarbamate: Lacks the 2-chlorobenzamido group, resulting in different chemical and biological properties.
2-Chlorobenzamido derivatives: Compounds with similar structures but different substituents on the cyclohexyl ring or phenylcarbamate group.
Uniqueness
3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate is unique due to the presence of both the 2-chlorobenzamido and phenylcarbamate groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-[(2-chlorobenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFWNIRFZVNQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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